2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile
CAS No.: 23073-04-3
Cat. No.: VC2318180
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23073-04-3 |
|---|---|
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 295.3 g/mol |
| IUPAC Name | 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile |
| Standard InChI | InChI=1S/C18H17NO3/c1-21-16-7-3-13(4-8-16)15(12-19)11-18(20)14-5-9-17(22-2)10-6-14/h3-10,15H,11H2,1-2H3 |
| Standard InChI Key | SOTWSEPIXMUMOY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile possesses a unique molecular architecture with the formula C18H17NO3 and a molecular weight of 295.3 g/mol . The compound features two 4-methoxyphenyl groups attached at positions 2 and 4 of a 4-oxobutanenitrile backbone. The presence of both methoxy substituents on the aromatic rings contributes to its distinctive electronic properties and reactivity patterns.
The compound's structure can be described as having a central four-carbon chain containing a nitrile group at position 1 and a ketone at position 3. The 4-methoxyphenyl groups are attached at positions 2 and 4, creating a molecule with multiple functional groups that can participate in various chemical transformations. This structural arrangement creates interesting reactivity profiles that make the compound valuable in organic synthesis.
Physical and Chemical Properties
2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile exhibits several key physical and chemical properties that determine its behavior in chemical reactions and its utility in various applications. The compound is characterized by its β-ketonitrile functionality, which combines the reactivity of both ketone and nitrile groups.
The following table summarizes the key physical and chemical properties of 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile:
| Property | Value |
|---|---|
| CAS Number | 23073-04-3 |
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 295.3 g/mol |
| Chemical Class | β-Ketonitrile |
| Functional Groups | Nitrile, Ketone, Methoxy |
| IUPAC Name | 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile |
| InChI | InChI=1S/C18H17NO3/c1-21-16-7-3-13(4-8-16)15(12-19)11-18(20)14-5-9-17(22-2)10-6-14/h3-10,15H,11H2,1-2H3 |
| InChIKey | SOTWSEPIXMUMOY-UHFFFAOYSA-N |
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile typically involves the reaction of 4-methoxybenzaldehyde with appropriate malononitrile derivatives. This synthetic pathway can be modified and optimized based on specific requirements, reaction conditions, and desired yields.
One common approach involves a nucleophilic attack by the malononitrile on the carbonyl carbon of the aldehyde, followed by subsequent steps leading to the formation of the final product. This reaction sequence generally falls under the category of condensation reactions followed by addition steps.
The efficiency of this synthesis can be influenced by several factors including:
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Temperature of the reaction
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Choice of solvent system
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Reaction time and conditions
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Catalyst selection and concentration
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Purification methods employed
Another synthetic approach documented in the literature involves the preparation of related compounds such as 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile through specific procedures that can be adapted for the synthesis of 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile . These methodologies often involve hydrocyanation of appropriately substituted chalcones as key intermediates.
Recent Advancements in Synthetic Methods
Recent research has explored alternative and more efficient routes for synthesizing 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile and related compounds. One particularly notable advancement is the development of methods involving oxidative cyclization of 4-oxo-2-phenylbutanenitriles .
Although these methods are primarily focused on transforming these butanenitriles into more complex structures such as 2-(3-oxoindolin-2-ylidene)acetonitriles, they provide valuable insights into the reactivity patterns of compounds like 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile . These studies demonstrate how such compounds can serve as important synthetic intermediates in the construction of more complex heterocyclic systems.
Researchers have also explored base-assisted cyclization methods that involve DMSO-mediated oxidation steps . These approaches open new possibilities for utilizing 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile in the synthesis of complex nitrogen-containing heterocycles with potential biological activities.
Applications in Scientific Research
Role in Organic Synthesis
2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. Its unique combination of functional groups—nitrile, ketone, and methoxy-substituted aromatic rings—enables various synthetic transformations.
The compound's utility in organic synthesis stems from several key attributes:
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The reactive nitrile group can undergo various transformations including hydrolysis, reduction, and nucleophilic addition.
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The ketone functionality provides sites for nucleophilic addition reactions, condensations, and reductions.
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The methoxy-substituted aromatic rings can participate in further functionalization reactions, including electrophilic aromatic substitutions.
These features make 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile particularly useful in the synthesis of complex structures that require precise control over functional group transformations. Recent research has demonstrated its potential in constructing heterocyclic compounds through carefully designed reaction sequences .
Current Research Trends
Advances in Synthetic Applications
Recent research has focused on expanding the synthetic utility of compounds like 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile through innovative reaction methodologies . One significant area of development involves the transformation of such compounds into more complex heterocyclic structures with potential biological activities.
Studies have demonstrated the successful conversion of related 4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles through oxidative cyclization processes . These methodologies typically involve base-assisted cyclization accompanied by oxidation with DMSO, illustrating the potential of compounds like 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile as synthetic building blocks .
Researchers have also explored one-pot approaches for the synthesis of complex polycyclic scaffolds, such as pyridazino[4,3-b]indoles, which have shown antimycobacterial activities . These developments highlight the ongoing interest in utilizing compounds like 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile in the synthesis of biologically relevant molecular frameworks.
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